molecular formula C19H19N3O2 B5878530 N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine

N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine

Numéro de catalogue B5878530
Poids moléculaire: 321.4 g/mol
Clé InChI: GEOGIEIGSRKDRT-UDWIEESQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine, also known as BDBI, is a chemical compound with potential applications in scientific research. BDBI is a benzimidazole derivative that has been shown to exhibit a range of biochemical and physiological effects. In

Mécanisme D'action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine is not fully understood, but it is believed to involve the inhibition of protein kinase CK2 and modulation of GABA-A receptors. Protein kinase CK2 is involved in the regulation of cellular processes such as DNA replication, transcription, and translation. Inhibition of CK2 can lead to cell cycle arrest and apoptosis in cancer cells. Modulation of GABA-A receptors can affect the activity of the neurotransmitter GABA, which is involved in the regulation of anxiety and other neurological processes.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antibacterial, and antifungal activity, N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has been reported to have anti-inflammatory and antioxidant properties. N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters such as acetylcholine.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has been shown to exhibit a range of biochemical and physiological effects, making it a versatile compound for research. However, there are also some limitations to using N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine in lab experiments. N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. Furthermore, N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has not been tested in clinical trials, so its potential therapeutic applications are not yet known.

Orientations Futures

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine as a potential treatment for neurological disorders such as anxiety and depression. Furthermore, N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine could be studied as a potential inhibitor of other protein kinases and enzymes involved in cellular processes. Finally, N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine could be investigated as a potential lead compound for the development of new antibiotics and antifungal agents.

Méthodes De Synthèse

The synthesis of N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine involves the condensation of 1,3-benzodioxole-5-carboxaldehyde and 1-butyl-1H-benzimidazole-2-amine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. The yield of N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has potential applications in scientific research, particularly in the field of drug discovery. N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been reported to have antibacterial and antifungal activity. N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has been investigated as a potential inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. Furthermore, N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine has been studied as a potential modulator of GABA-A receptors, which are important targets for the treatment of anxiety and other neurological disorders.

Propriétés

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-N-(1-butylbenzimidazol-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-3-10-22-16-7-5-4-6-15(16)21-19(22)20-12-14-8-9-17-18(11-14)24-13-23-17/h4-9,11-12H,2-3,10,13H2,1H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOGIEIGSRKDRT-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1N=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C2=CC=CC=C2N=C1/N=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethylene)-1-butyl-1H-benzimidazol-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.